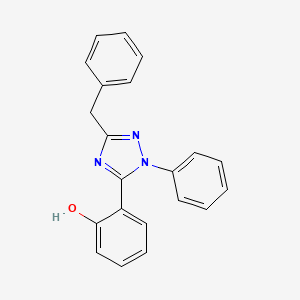
N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-(Methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MC-1 and is a member of the family of benzamides. The chemical structure of MC-1 consists of a cyclohexane ring that is linked to two methoxybenzamide groups through a methylene bridge. In
Scientific Research Applications
MC-1 has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, MC-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. MC-1 has also been studied for its neuroprotective effects in animal models of stroke and traumatic brain injury. In cardiovascular diseases, MC-1 has been shown to have anti-inflammatory and anti-oxidative effects, which may be beneficial in preventing atherosclerosis and myocardial infarction.
Mechanism of Action
The mechanism of action of MC-1 is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. MC-1 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival. MC-1 has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, MC-1 has been shown to modulate the expression of various genes involved in apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
MC-1 has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, MC-1 has been shown to induce cell cycle arrest and apoptosis through the upregulation of p53 and downregulation of Bcl-2. In animal models of stroke and traumatic brain injury, MC-1 has been shown to reduce neuronal damage and improve neurological function. In cardiovascular diseases, MC-1 has been shown to reduce inflammation and oxidative stress, which may be beneficial in preventing atherosclerosis and myocardial infarction.
Advantages and Limitations for Lab Experiments
MC-1 has several advantages for lab experiments, including its stability, solubility, and low toxicity. MC-1 is also relatively easy to synthesize and purify, making it a suitable compound for large-scale studies. However, one of the limitations of MC-1 is its limited bioavailability, which may affect its effectiveness in vivo. Additionally, the mechanism of action of MC-1 is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on MC-1. One potential direction is to further investigate the mechanism of action of MC-1 and its downstream effects on cellular signaling pathways. Another direction is to explore the potential applications of MC-1 in other fields such as diabetes and obesity. Additionally, the development of novel formulations or delivery methods may improve the bioavailability of MC-1 and enhance its effectiveness in vivo.
Synthesis Methods
The synthesis of MC-1 involves the reaction between 4-methoxybenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a condensation reaction with N,N'-dimethylformamide and thionyl chloride to form the intermediate compound N,N'-(methylenedi-4,1-cyclohexanediyl)bis(4-methoxybenzamide). The intermediate compound is then purified through recrystallization to obtain the final product MC-1.
properties
IUPAC Name |
4-methoxy-N-[4-[[4-[(4-methoxybenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-34-26-15-7-22(8-16-26)28(32)30-24-11-3-20(4-12-24)19-21-5-13-25(14-6-21)31-29(33)23-9-17-27(35-2)18-10-23/h7-10,15-18,20-21,24-25H,3-6,11-14,19H2,1-2H3,(H,30,32)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGRGWXSCQKMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(3-{3-[3-(2-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4921978.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-oxo-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4921983.png)
![3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4921994.png)
![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)
![N,N'-[methylenebis(2,6-dimethyl-4,1-phenylene)]bis[2-(1-piperidinyl)acetamide]](/img/structure/B4922013.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)


![N-{4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)amino]phenyl}acetamide](/img/structure/B4922064.png)
